N-{2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide
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Overview
Description
N-{2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide is a complex organic compound that features a unique combination of indole, pyridazinone, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyridazinone ring, and finally, the acetamide group is introduced.
Indole Derivative Preparation: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyridazinone Ring Formation: The pyridazinone ring is formed by reacting the indole derivative with a suitable dicarbonyl compound under basic conditions.
Acetamide Group Introduction: The final step involves the acylation of the pyridazinone intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-{2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridazinone moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-phenyl-3-oxo-2,3-dihydropyridazin-4-yl}acetamide
- **N-{2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide
Uniqueness
The uniqueness of N-{2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}acetamide lies in its specific substitution pattern, which may confer distinct biological activities and physicochemical properties compared to its analogs. This makes it a valuable compound for further study and potential application in various fields.
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-15-7-9-17(10-8-15)19-13-20(24-16(2)28)23(30)27(25-19)14-22(29)26-12-11-18-5-3-4-6-21(18)26/h3-10,13H,11-12,14H2,1-2H3,(H,24,28) |
InChI Key |
XMMCQNWZZVFYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C)CC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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